molecular formula C12H6Cl2F3N B13696690 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine

Cat. No.: B13696690
M. Wt: 292.08 g/mol
InChI Key: OCDYETSQVOHDJU-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound is characterized by the presence of chloro and trifluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine typically involves the reaction of 3-chlorobenzaldehyde with 4-chloro-2-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyridines depending on the substituent used.

Scientific Research Applications

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of chloro and trifluoromethyl groups enhances its binding affinity to target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 3-Chloro-2-(trifluoromethyl)pyridine
  • 4-Chloro-2-(3-chlorophenyl)pyridine

Uniqueness

4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine is unique due to the combination of chloro and trifluoromethyl groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H6Cl2F3N

Molecular Weight

292.08 g/mol

IUPAC Name

4-chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H6Cl2F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(18-10)12(15,16)17/h1-6H

InChI Key

OCDYETSQVOHDJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)Cl)C(F)(F)F

Origin of Product

United States

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